
6-Fluoroquinoline-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoroquinoline-4-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position of the quinoline ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoroquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoroquinoline.
Carboxylation: The carboxylic acid group is introduced at the 4th position using carboxylation reactions, often involving carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the fluorination and carboxylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
6-Fluoroquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
6-Fluoroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-fluoroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death. The pathways involved include the binding of the compound to the DNA gyrase-DNA complex, preventing the supercoiling of bacterial DNA.
類似化合物との比較
Similar Compounds
- 6-Chloroquinoline-4-carboxylic acid
- 8-Fluoroquinoline-4-carboxylic acid
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
Uniqueness
6-Fluoroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position enhances its stability and bioactivity compared to other quinoline derivatives.
特性
分子式 |
C10H7ClFNO2 |
|---|---|
分子量 |
227.62 g/mol |
IUPAC名 |
6-fluoroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6FNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-5H,(H,13,14);1H |
InChIキー |
CHEBRDYTJLGJOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


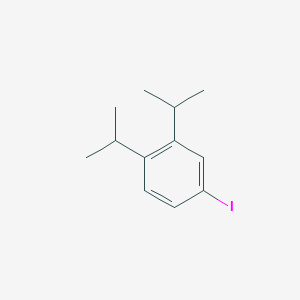
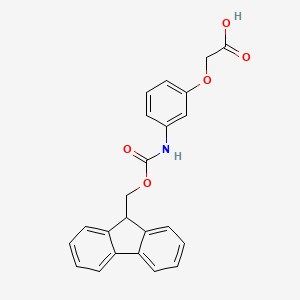
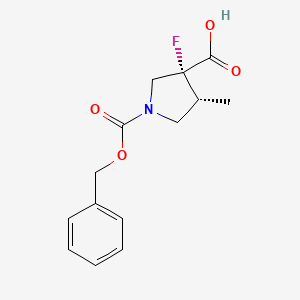
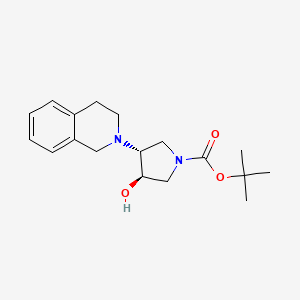
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
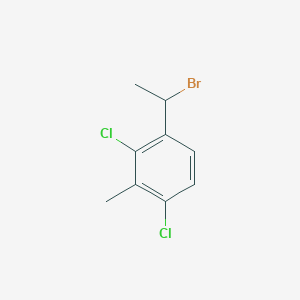
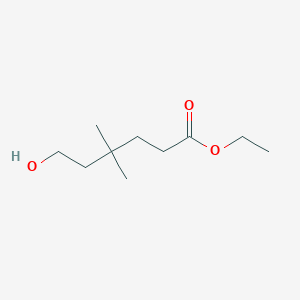
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
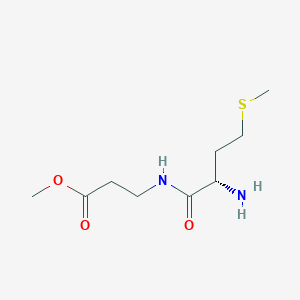
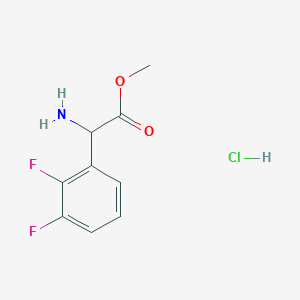
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
